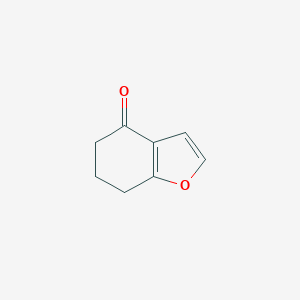

6,7-Dihydro-4(5H)-benzofuranone

概要

説明

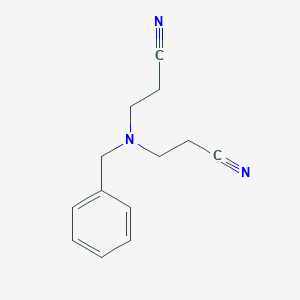

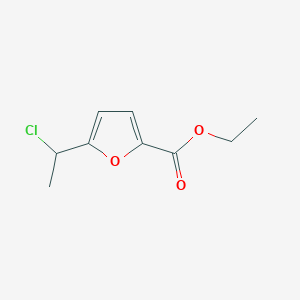

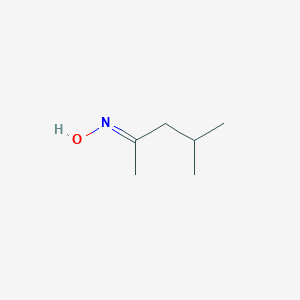

6,7-Dihydro-4(5H)-benzofuranone is a benzofuran derivative that consists of fused benzene and furan ring . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of 6,7-Dihydro-4(5H)-benzofuranone has been achieved through various methods. One method involves tandem reactions between β-iodoazides and propargyl alcohols under mild conditions, providing a general and convenient method for the synthesis of 6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazines . Another method involves the reaction of 2-butene-1,4-diols and 2-(1-alkynyl)-2-alken-1-ones to produce 7-vinyl-6,7-dihydro-4H-furo[3,4-c]pyran derivatives .Molecular Structure Analysis

The molecular formula of 6,7-Dihydro-4(5H)-benzofuranone is C8H8O2. It has an average mass of 152.214 Da and a monoisotopic mass of 152.029587 Da .Chemical Reactions Analysis

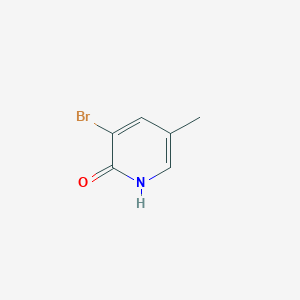

Monobromination of 6,7-dihyrobenzo[b]thiophen-4(5H)-one in aqueous acetic acid or ether gives mainly the 2- or the 5-bromo-derivative respectively . The 2-bromo-derivative reacts further with bromine (1 mol.) in aqueous acetic acid to give the 2,3-dibromo-derivative, and in ether to give the 2,5-dibromo-derivative .Physical And Chemical Properties Analysis

6,7-Dihydro-4(5H)-benzofuranone has a density of 1.2±0.1 g/cm3, a boiling point of 267.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 115.3±18.7 °C. Its index of refraction is 1.595, and it has a molar refractivity of 41.6±0.3 cm3 .科学的研究の応用

Organic Synthesis

Field

Chemistry - Organic Synthesis

Methods of Application

The compound is often used in reactions such as cyclization, bromination, and Vilsmeier-Haack formylation. For instance, it undergoes bromination in aqueous acetic acid to yield bromo-derivatives, which are crucial intermediates for further chemical transformations .

Results/Outcomes

The bromination process typically results in high yields of the desired bromo-derivatives. These intermediates are then utilized to synthesize more complex molecules with potential applications in drug development and material science.

Pharmaceuticals

Field

Pharmacology

Methods of Application

The compound is incorporated into larger, more complex structures through various synthetic routes, including catalytic processes and multistep syntheses, to create potential drug candidates .

Results/Outcomes

The outcomes often include the identification of novel compounds with significant biological activity, which may lead to the development of new medications after extensive testing and clinical trials.

Agrochemicals

Field

Agricultural Chemistry

Methods of Application

Synthetic strategies involve the compound’s incorporation into larger molecules that exhibit desirable properties for pest and weed control .

Results/Outcomes

Research in this area aims to produce agrochemicals that are effective at low concentrations, have minimal environmental impact, and are safe for non-target organisms.

Dyestuffs

Field

Color Chemistry

Methods of Application

Chemical modifications and conjugation with chromophores are common methods used to develop new dyestuffs from 6,7-Dihydro-4(5H)-benzofuranone .

Results/Outcomes

The development of new dyes with specific absorption properties for use in textiles, inks, and coloring agents is a key outcome of research in this field.

Material Science

Field

Material Science

Methods of Application

Polymerization techniques and the incorporation of 6,7-Dihydro-4(5H)-benzofuranone into polymer backbones are typical methods used in this field .

Results/Outcomes

The creation of new materials with specific characteristics such as increased durability, flexibility, or conductivity is the primary goal of research involving this compound in material science.

Analytical Chemistry

Field

Analytical Chemistry

Methods of Application

It is employed in techniques like chromatography and spectrometry as a comparison standard due to its well-defined properties and stability .

Safety And Hazards

特性

IUPAC Name |

6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQOYPYNPSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369932 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-4(5H)-benzofuranone | |

CAS RN |

16806-93-2 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)

acetic acid](/img/structure/B90747.png)